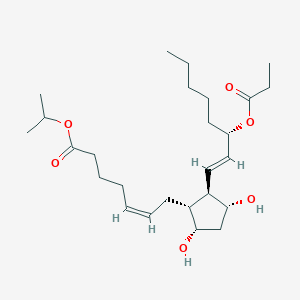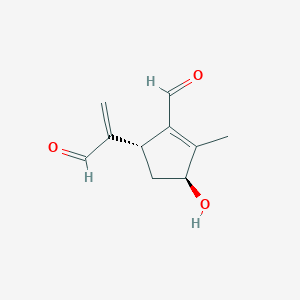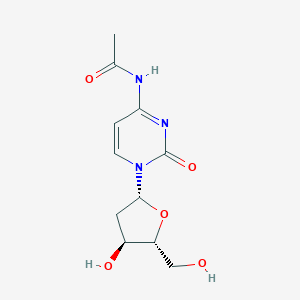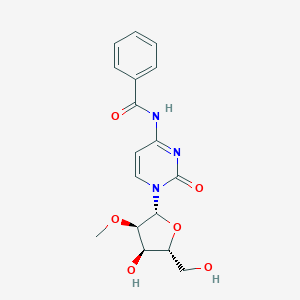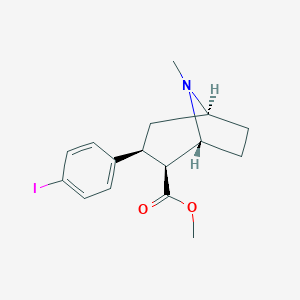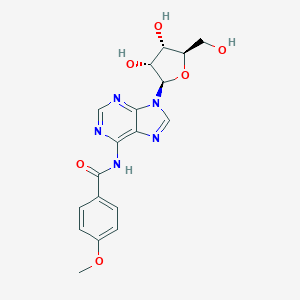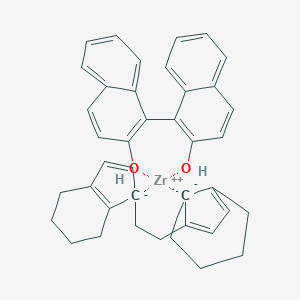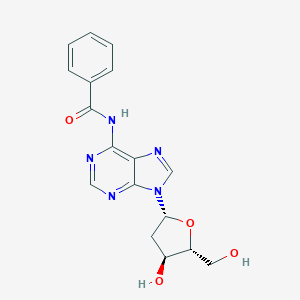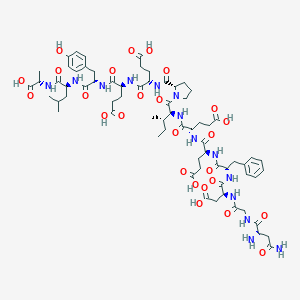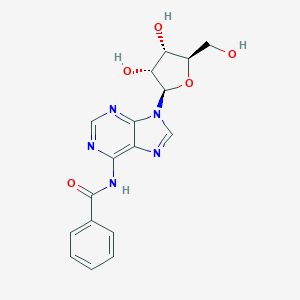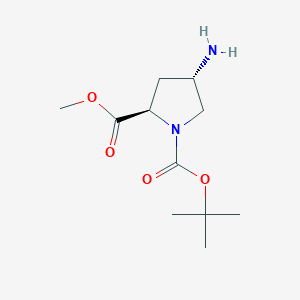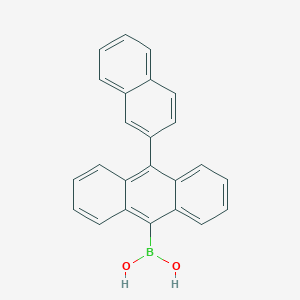
10-(2-Naphthyl)anthracene-9-boronic acid
Übersicht
Beschreibung
10-(2-Naphthyl)anthracene-9-boronic acid is an organic intermediate often used in Suzuki and other metal-coupling reactions . It has a molecular formula of C24H17BO2 and a molecular weight of 348.2 .
Synthesis Analysis
This compound can be synthesized from 9-Bromo-10-(2-naphthyl)anthracene and Trimethyl borate and Water . It can also be synthesized by a Suzuki coupling reaction between 10-(2-naphthyl)anthracene-9-boronic acid and 1-(3-iodophenyl)naphthalene derivatives .Molecular Structure Analysis
The IUPAC name of this compound is (10-naphthalen-2-ylanthracen-9-yl)boronic acid . The SMILES notation is B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C=C4)(O)O .Chemical Reactions Analysis
As an organoboron compound, 10-(2-Naphthyl)anthracene-9-boronic acid can participate in various chemical reactions. For instance, it can be used in palladium-catalyzed addition of aryl boronic acids to nitriles providing aryl ketones .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 585.8±58.0 °C, and it has a density of 1.30 . It is soluble in methanol and is stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Imaging (MSI)
Field:
Analytical chemistry and neuroscience.
Summary:
Researchers employ 10-(2-Naphthyl)anthracene-9-boronic acid as a matrix for mass spectrometry imaging. It facilitates the mapping of neurotransmitter networks in specific brain regions. The compound reacts with phenolic hydroxyl and amine groups, enabling charge-tagging of neurotransmitters.
Experimental Procedure:
Results:
Detailed maps of neurotransmitter localization aid in understanding brain function and neurodegenerative diseases.
These are just three of the six unique applications of 10-(2-Naphthyl)anthracene-9-boronic acid. Its versatility extends to other fields, including materials science, photophysics, and drug discovery. Researchers continue to explore its potential in diverse scientific contexts .
Safety And Hazards
Zukünftige Richtungen
This compound is an electron-rich building block that can be used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices . This suggests potential applications in the field of organic electronics.
Relevant Papers The compound has been mentioned in several papers. For instance, it was used in the synthesis of a series of bulky aryl-substituted asymmetric anthracene blue host materials . It was also used in the formation of donor-acceptor based organic semiconductor devices .
Eigenschaften
IUPAC Name |
(10-naphthalen-2-ylanthracen-9-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVDBZMVEURVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630472 | |
| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-Naphthyl)anthracene-9-boronic acid | |
CAS RN |
597554-03-5 | |
| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(2-Naphthyl)anthracene-9-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



